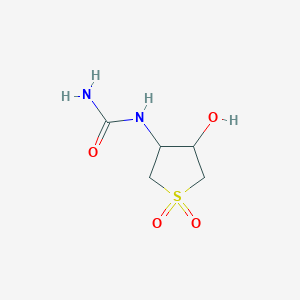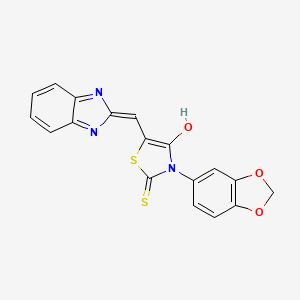
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a chlorine atom at the 4th position and a 4-methylphenyl group at the 6th position of the pyrimidine ring. It is known for its potential bioactivity and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- can be achieved through several methods. One common method involves the aromatic nucleophilic substitution of halogenated pyrimidines with substituted anilines under microwave conditions. This method significantly reduces reaction time and improves yield compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation not only reduces reaction time but also minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or arylamines, and the reactions are typically carried out under acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted pyrimidines .
Aplicaciones Científicas De Investigación
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential bioactivity, including antifungal and pesticidal properties.
Industry: Utilized in the development of new materials and molecular recognition systems.
Mecanismo De Acción
The mechanism of action of 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrimidinamine, 4-chloro-6-methyl-: Similar structure but with a methyl group instead of a 4-methylphenyl group.
2-Pyrimidinamine, 4,6-dimethyl-: Contains two methyl groups at the 4th and 6th positions.
4-Chloro-6-(methylamino)pyrimidine: Contains a methylamino group at the 6th position.
Uniqueness
2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural difference can lead to variations in its interaction with molecular targets and its overall bioactivity.
Propiedades
Fórmula molecular |
C11H10ClN3 |
|---|---|
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
4-chloro-6-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15) |
Clave InChI |
PLMXJFQHYJEXCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(Morpholin-4-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B12123638.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12123642.png)
![4-methoxy-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12123653.png)




![Methyl 4,5-dimethyl-2-[(3-{[(4-methylphenyl)sulfonyl]amino}quinoxalin-2-yl)amino]thiophene-3-carboxylate](/img/structure/B12123685.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-4-methylimidazole](/img/structure/B12123690.png)


![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123716.png)
